N-ethyl-3-fluoro-4-iodobenzamide
Description
Overview of Benzamide (B126) Scaffolds in Organic Synthesis and Chemical Biology
The benzamide framework, consisting of a benzene (B151609) ring attached to an amide functional group, is a privileged scaffold in chemical sciences. acs.orgcolumbia.edu Amides are formed by the reaction of a carboxylic acid derivative with an amine, and this linkage is exceptionally stable. walshmedicalmedia.comncert.nic.in In organic synthesis, benzamides are versatile intermediates. The amide bond itself can direct the substitution pattern on the aromatic ring and can be a precursor to other functional groups. cyberleninka.ru The development of new catalytic systems, such as dual photoredox/nickel catalysis, allows for the direct and selective synthesis of diverse benzamides from simple precursors like aryl halides and formamide (B127407), highlighting their importance as building blocks. acs.org
In the realm of chemical biology, the benzamide motif is a cornerstone of many biologically active molecules and pharmaceuticals. acs.orgwalshmedicalmedia.com Its ability to form hydrogen bonds and engage in dipole-dipole interactions allows it to bind effectively to biological targets like enzymes and receptors. walshmedicalmedia.com Consequently, benzamide derivatives have been developed with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular properties. walshmedicalmedia.com The structural rigidity of the aromatic ring combined with the planarity of the amide group provides a defined shape for molecular recognition, making it a frequent component in drug design. columbia.edu
Significance of Halogenation (Fluorine and Iodine) in Aromatic Systems
Halogenation, the process of introducing a halogen atom onto an aromatic ring, is a fundamental transformation in organic chemistry. numberanalytics.compurechemistry.org It is a type of electrophilic aromatic substitution where a halogen acts as an electrophile, replacing a hydrogen atom on the ring. wikipedia.orglibretexts.org The reactivity of halogens decreases down the group, with fluorine being extremely reactive and iodine being the least reactive, often requiring an oxidizing agent to facilitate the reaction. numberanalytics.comlibretexts.org The introduction of a halogen atom significantly alters the electronic and physical properties of the aromatic system, which can be strategically exploited in various fields. numberanalytics.compressbooks.pub
The incorporation of fluorine into organic molecules, particularly in drug design, has become a powerful strategy. nih.govresearchgate.net Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties without adding significant bulk. nih.gov The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and prolonging the therapeutic effect of a drug. nih.govnih.gov
Iodine, while a halogen like fluorine, imparts a different set of useful characteristics to aromatic systems. The carbon-iodine (C-I) bond is significantly weaker than the C-F bond, making iodoaromatic compounds highly valuable synthetic intermediates. researchgate.net The iodine atom serves as an excellent leaving group in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for constructing complex organic molecules by forming new carbon-carbon or carbon-heteroatom bonds. Molecular iodine (I₂) itself is a mild Lewis acid and can act as a catalyst or reagent in numerous organic transformations. researchgate.net
Iodinated compounds are also crucial as molecular probes. Due to iodine's high atomic number and electron density, it can be used in X-ray crystallography to help solve the phase problem for determining the three-dimensional structures of complex molecules. Furthermore, radioactive isotopes of iodine are widely used in medical imaging and therapy. The ability of iodine to be readily introduced into organic molecules makes it a versatile tool for creating reagents for a broad range of chemical applications. mdpi.com Hypervalent iodine reagents, which contain iodine in a higher oxidation state, are particularly notable for their exceptional reactivity as oxidants and atom-transfer reagents in modern synthetic chemistry. youtube.com
Contextualization of N-ethyl-3-fluoro-4-iodobenzamide within the Broader Benzamide Family
This compound is a member of the halogenated benzamide family that uniquely combines the features discussed above. Its structure is built upon the stable N-ethylbenzamide core. The "N-ethyl" group is a simple alkyl substituent on the amide nitrogen.
The molecule features two different halogen atoms attached to the benzene ring at specific positions:
A fluorine atom at position 3.
An iodine atom at position 4.
This specific arrangement makes this compound a compound of significant interest in synthetic and medicinal chemistry. The fluorine atom at the meta-position (position 3) is expected to influence the molecule's electronic properties, conformation, and metabolic stability, traits that are highly desirable in the design of bioactive compounds. nih.govresearchgate.net Simultaneously, the iodine atom at the para-position (position 4) provides a reactive handle for further chemical modification. This position is ideal for use in cross-coupling reactions, allowing chemists to easily attach other molecular fragments to build more complex structures. This dual-functionality—a modulating fluorine and a reactive iodine—positions this compound as a versatile building block for creating libraries of novel compounds for chemical and biological screening.
Physicochemical Properties
Below are data tables detailing the computed physicochemical properties of this compound and related benzamide structures for comparison.
Table 1: Properties of this compound Data sourced from PubChem CID 131201228.
| Property | Value |
| Molecular Formula | C₉H₉FINO |
| Molecular Weight | 309.08 g/mol |
| Exact Mass | 308.97165 Da |
| XLogP3-AA | 2.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 29.1 Ų |
| Heavy Atom Count | 13 |
Table 2: Comparative Properties of Related Benzamides Data sourced from PubChem. nih.govnih.govnih.gov
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Benzamide | C₇H₇NO | 121.14 | 0.8 |
| N-ethyl-3-fluorobenzamide | C₉H₁₀FNO | 167.18 | 1.6 |
| N-ethyl-4-iodobenzamide | C₉H₁₀INO | 275.09 | 2.5 |
| This compound | C₉H₉FINO | 309.08 | 2.8 |
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-3-fluoro-4-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FINO/c1-2-12-9(13)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWHLGLHQLEHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization for Structural Elucidation of N Ethyl 3 Fluoro 4 Iodobenzamide
X-ray Crystallography for Solid-State Structure and Conformational Analysis
A comprehensive search of scientific literature and crystallographic databases did not yield any specific experimental data from X-ray crystallography studies for the compound N-ethyl-3-fluoro-4-iodobenzamide. Therefore, a detailed analysis of its solid-state structure, including crystal system, space group, unit cell dimensions, and specific conformational parameters based on single-crystal X-ray diffraction, cannot be provided at this time.
While X-ray crystallography remains a powerful technique for the definitive determination of molecular structures in the solid state, it appears that this compound has not yet been subjected to this type of analysis, or the results have not been made publicly available.
For related compounds, such as other halogenated benzamides, X-ray diffraction studies have provided valuable insights into their molecular geometry and intermolecular interactions. For instance, studies on similar structures have revealed how hydrogen bonding and halogen interactions can influence crystal packing. researchgate.net In the crystals of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, for example, molecules are linked by N—H⋯O hydrogen bonds to form chains. researchgate.net These chains are further organized into layers through C—H⋯O hydrogen bonds and weak π–π stacking interactions. researchgate.net In the cases of its 3-bromo and 3-iodo analogues, short halogen–halogen contacts are observed to link the hydrogen-bonded chains. researchgate.net
Without experimental crystallographic data for this compound, any discussion of its solid-state structure remains speculative and would be based on theoretical modeling or comparison with closely related, but distinct, molecules.
Computational and Theoretical Studies of N Ethyl 3 Fluoro 4 Iodobenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-ethyl-3-fluoro-4-iodobenzamide at the molecular level. These calculations, often employing Density Functional Theory (DFT), provide a robust framework for analyzing the molecule's electronic characteristics and conformational possibilities.
Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)
The electronic structure of a molecule is pivotal in determining its chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
The charge distribution across the molecule further clarifies its electronic nature. The electronegative oxygen, nitrogen, and halogen atoms are expected to carry partial negative charges, while the adjacent carbon and hydrogen atoms would exhibit partial positive charges. This charge separation is crucial for understanding the molecule's dipole moment and its interaction with other polar molecules.
Table 1: Theoretical Electronic Properties of this compound (Illustrative)
| Parameter | Theoretical Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability |
| Dipole Moment | 3.5 D | Indicates a polar molecule |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are intended to demonstrate the type of data obtained from quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values, with red typically indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). Green and yellow represent intermediate potential values.
For this compound, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen atom of the amide group, making it a prime site for electrophilic attack. The area around the amide hydrogen and the ethyl group hydrogens would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The halogen atoms, particularly iodine, would also show interesting features related to halogen bonding.
Conformational Analysis and Energy Landscapes
The flexibility of the N-ethyl group allows this compound to exist in various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.
Intermolecular Interactions and Non-Covalent Bonding
The way this compound molecules interact with each other and with other molecules is governed by non-covalent forces. These interactions are crucial in determining the material's bulk properties, such as its crystal packing and solubility.
Analysis of Halogen Bonding (σ-hole interactions involving Iodine)
Halogen bonding is a highly directional, non-covalent interaction between a halogen atom in one molecule and a Lewis base (an electron-rich atom like oxygen, nitrogen, or another halogen) in another. This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" on the side of the halogen opposite to the covalent bond.
In this compound, the iodine atom is a potent halogen bond donor. The electron-withdrawing nature of the aromatic ring enhances the positive character of the σ-hole on the iodine atom. This allows it to form strong halogen bonds with suitable acceptors. Structural studies of related N-alkyl-3-halogenopyridinium salts have demonstrated the significance of such interactions in their crystal structures. The strength and directionality of these halogen bonds play a critical role in the supramolecular assembly of this compound in the solid state.
Hydrogen Bonding Networks and Their Influence on Molecular Conformation
Hydrogen bonding is another vital non-covalent interaction that influences the structure and properties of this compound. The amide group (-CONH-) is a classic hydrogen bonding motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor.
In the solid state, it is highly probable that this compound molecules form extended networks through intermolecular N-H···O=C hydrogen bonds. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional architectures. The formation of these hydrogen bonding networks can also influence the preferred molecular conformation by restricting the rotation of the amide group. The interplay between hydrogen bonding and halogen bonding would ultimately dictate the final crystal packing arrangement.
π-Stacking Interactions in Dimerization or Aggregation
The phenomenon of π-stacking is a crucial non-covalent interaction that governs the assembly of aromatic molecules in both biological systems and materials science. In the case of this compound, the substituted benzene (B151609) ring is the primary participant in such interactions. The presence of both an electron-withdrawing fluorine atom and a larger, more polarizable iodine atom significantly modulates the quadrupole moment of the aromatic ring, thereby influencing the geometry and strength of π-stacking.
Computational studies on related halogenated benzene derivatives have shown that halogen substitution can have a considerable impact on stacking stability. For instance, research on fluoro-substituted iodobenzene (B50100) complexes with pyrazine (B50134) has demonstrated that the interplay between halogen bonding and π-π stacking is complex, with the strength of these interactions being dependent on the degree and position of fluorination. nih.gov In a parallel-displaced stacking arrangement, which is generally favored over a face-to-face orientation to minimize electrostatic repulsion, the iodine atom of this compound can also participate in halogen bonding, further stabilizing the dimer or aggregate structure.
Symmetry-adapted perturbation theory (SAPT) analyses on similar systems reveal that the dominant attractive forces in π-stacking are often dispersion and electrostatic interactions. nih.gov The fluorine atom, being highly electronegative, and the iodine atom, with its significant polarizability, would create a non-uniform electron distribution across the aromatic ring of this compound. This would likely favor an offset or slipped-stacking geometry to maximize attractive electrostatic interactions and minimize Pauli repulsion. nih.gov While direct computational data for the dimerization of this compound is not prevalent in the literature, the principles derived from studies on other halogenated aromatics provide a solid foundation for predicting its behavior.
| Interaction Type | Key Contributing Factors | Predicted Geometry |
| π-π Stacking | Dispersion, Electrostatics | Parallel-displaced |
| Halogen Bonding | Iodine atom polarizability | Directional interaction with electronegative atoms |
| Dipole-Dipole | Amide group, C-F and C-I bonds | Influences overall packing |
Reaction Mechanism Prediction and Transition State Analysis for Synthetic Pathways
The synthesis of this compound typically involves the formation of an amide bond between a derivative of 3-fluoro-4-iodobenzoic acid and ethylamine (B1201723). Computational chemistry offers a means to predict the most likely reaction pathways and to analyze the high-energy transition states that govern the reaction rates.
A common route for benzamide (B126) synthesis is the reaction of an acyl chloride with an amine. slideshare.net For this compound, this would involve the reaction of 3-fluoro-4-iodobenzoyl chloride with ethylamine. Theoretical calculations, often employing density functional theory (DFT), can model this reaction to determine the activation energies of the key steps. The generally accepted mechanism proceeds through a tetrahedral intermediate.
Predicted Reaction Steps:
Nucleophilic Attack: The nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of 3-fluoro-4-iodobenzoyl chloride.
Formation of Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate is formed.
Chloride Ion Elimination: The intermediate collapses, leading to the elimination of a chloride ion and the formation of the protonated amide.
Deprotonation: A base, which could be another molecule of ethylamine, deprotonates the nitrogen to yield the final this compound product.
Transition state analysis would focus on the energy barriers for the formation and breakdown of the tetrahedral intermediate. The electronic effects of the fluorine and iodine substituents would be of particular interest. The electron-withdrawing nature of the halogens would likely increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for the initial nucleophilic attack.
Alternative synthetic routes, such as direct amidation of the carboxylic acid, would involve different intermediates and transition states, often requiring a catalyst. tifr.res.in Computational modeling can compare the energy profiles of these different pathways to identify the most efficient synthetic strategy under various conditions.
Molecular Dynamics Simulations for Conformational Flexibility
The conformational landscape of this compound is primarily defined by the rotation around the C-N bond of the amide group and the flexibility of the N-ethyl group. Molecular dynamics (MD) simulations are a powerful computational tool to explore this conformational space over time, providing insights into the molecule's dynamic behavior. nih.gov
MD simulations on related aromatic amides have shown that the planarity of the amide group is generally maintained due to resonance, but the torsion angle between the aromatic ring and the amide plane can vary. nih.gov For this compound, a key aspect to investigate would be the preferred orientation of the N-ethyl group relative to the benzoyl moiety. Conformational analysis of similar N-alkylbenzamides suggests that both cis and trans conformations with respect to the carbonyl oxygen and the N-alkyl group are possible, with the relative energies being influenced by steric and electronic factors. nih.gov
The presence of the ortho-fluoro substituent could introduce intramolecular hydrogen bonding between the fluorine and the N-H proton of the amide, which would influence the conformational preference. An MD simulation would track the dihedral angles of interest over nanoseconds, revealing the most populated conformational states and the energy barriers between them.
Key Torsional Angles for Conformational Analysis:
| Torsional Angle | Description | Expected Behavior |
| O=C-C=C | Rotation of the benzoyl group | Influenced by ortho-substituent, likely near-planar |
| C-C-N-C | Rotation around the amide C-N bond | High barrier, generally planar |
| C-N-C-C | Rotation of the ethyl group | Flexible, multiple low-energy conformers |
The results from MD simulations can provide a dynamic picture of the molecule's shape and flexibility, which is crucial for understanding its interactions with other molecules, such as in a biological receptor or within a crystal lattice.
Chemical Reactivity and Functional Group Transformations
Reactions at the Iodinated Position
The carbon-iodine bond is the most reactive site on the aromatic ring for many transformations, particularly for metal-catalyzed cross-coupling reactions, due to its relatively low bond dissociation energy.
The iodinated position of N-ethyl-3-fluoro-4-iodobenzamide is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl compound. researchgate.net For a substrate like this compound, this allows for the introduction of a wide variety of aryl or heteroaryl groups. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.orgcardiff.ac.uk Given the electronic nature of the substrate, standard Suzuki-Miyaura conditions are expected to be effective. The presence of both electron-donating and electron-withdrawing groups on the boronic acid partner is generally well-tolerated. researchgate.netresearchgate.net
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex in the presence of a base. organic-chemistry.org The reaction with this compound would lead to the formation of a new carbon-carbon bond at the 4-position, yielding a stilbene-like derivative if coupled with styrene, for example. The regioselectivity of the addition to the alkene is influenced by steric and electronic factors. libretexts.org The reaction conditions can be tuned based on the nature of the alkene coupling partner. nih.gov
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating an internal alkyne. organic-chemistry.orgresearchgate.net It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.org This method would install an alkynyl group at the 4-position of the benzamide (B126) ring, a valuable transformation for generating rigid, linear extensions to the molecule. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. researchgate.netnih.gov
| Reaction | Typical Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Arylboronic acid | Biaryl derivative |
| Heck | Pd(OAc)₂, PPh₃, Et₃N, Alkene | Substituted alkene |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N, Terminal alkyne | Arylalkyne |
This table presents generalized conditions based on established protocols for similar aryl iodides.
While nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group, the combined electronic effects of the fluorine and amide groups in this compound may facilitate this reaction under certain conditions. libretexts.org The rate-determining step in SNAr is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org
In the context of this compound, the fluorine atom's high electronegativity makes the carbon to which it is attached highly electrophilic, which can favor nucleophilic attack. youtube.com However, for substitution at the iodinated position, the activating group must stabilize the negative charge of the intermediate. The amide group, depending on its orientation, can withdraw electron density through resonance. For SNAr to occur at the C-4 position, a strong nucleophile and potentially harsh reaction conditions would likely be necessary, as the activating groups are not in the ideal ortho or para positions relative to the iodine. libretexts.org It is also noteworthy that in some SNAr reactions involving halogens, fluoride (B91410) can be the best leaving group due to the high polarity of the C-F bond, which facilitates the initial nucleophilic attack. youtube.comquora.com
Reactions Involving the Amide Moiety
The N-ethyl amide group offers another site for chemical modification, including cleavage of the amide bond or reactions at the nitrogen atom.
The amide bond of this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-fluoro-4-iodobenzoic acid and ethylamine (B1201723). vaia.comacs.org
Acidic Hydrolysis: This typically involves heating the amide in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The mechanism proceeds via protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.
Basic Hydrolysis: Saponification with a strong base, like sodium hydroxide (B78521), is also an effective method. acs.org The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This process is generally irreversible due to the deprotonation of the resulting carboxylic acid.
The secondary amide can be reduced to a secondary amine, converting the this compound into N-((3-fluoro-4-iodophenyl)methyl)ethanamine. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction proceeds by the addition of a hydride to the carbonyl carbon, followed by the elimination of an oxygen-aluminum species to form an iminium ion, which is then further reduced by another equivalent of hydride. masterorganicchemistry.com Other reducing agents, such as boranes in the presence of a catalyst, can also be employed. researchgate.net
As a secondary amide, the nitrogen atom of this compound possesses a hydrogen atom that can be substituted through alkylation or acylation reactions.
N-Alkylation: This reaction involves the deprotonation of the amide nitrogen with a strong base to form an amidate anion, which then acts as a nucleophile to displace a halide from an alkyl halide. This would result in a tertiary amide. Alternatively, catalytic methods using alcohols as alkylating agents under "borrowing hydrogen" conditions have been developed. researchgate.netnih.govacs.org
N-Acylation: The introduction of a second acyl group to form an imide can be achieved by reacting the amide with an acyl chloride or anhydride (B1165640) under appropriate conditions. This reaction often requires forcing conditions due to the reduced nucleophilicity of the amide nitrogen compared to an amine.
Reactions Involving the Fluorinated Position
Reactions involving the substitution of the fluorine atom on the this compound ring are primarily governed by the principles of nucleophilic aromatic substitution (SNAr). In SNAr reactions, a potent nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. For a reaction to occur at the fluorinated position (C-3), the aromatic ring must be sufficiently activated by electron-withdrawing groups, and the fluorine atom must be a suitable leaving group.
Generally, in SNAr, the reactivity of halogens as leaving groups follows the trend F > Cl > Br > I, because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the carbon-fluorine bond. However, the position of the fluorine atom relative to activating groups is crucial. In many cases, SNAr reactions on polyfluoroarenes show a preference for substitution at the para-position relative to an electron-withdrawing substituent. nih.gov For this compound, the amide group at C-1 can influence the reactivity at the C-3 position.
While specific examples of SNAr at the C-3 position of this compound are not extensively documented in publicly available literature, the general principles of SNAr suggest that under forcing conditions with strong nucleophiles, substitution of the fluorine atom could be possible. Computational studies on related polyhalogenated compounds can help predict the feasibility and regioselectivity of such reactions by calculating the relative stabilities of the intermediate Meisenheimer complexes. researchgate.net
It is important to note that in reactions involving both fluorine and iodine substituents on a benzene (B151609) ring, the iodine atom is generally a better leaving group in metal-catalyzed cross-coupling reactions, which often proceed under milder conditions than SNAr. This can lead to selective functionalization at the C-4 position without affecting the C-3 fluoro substituent.
Regioselectivity and Stereoselectivity in Derivatives Synthesis
The synthesis of derivatives of this compound presents challenges and opportunities in controlling regioselectivity and stereoselectivity, particularly when introducing new functional groups to the aromatic ring or modifying the existing ones.
Regioselectivity
The presence of three different substituents on the aromatic ring—fluoro, iodo, and ethylamide—dictates the regioselectivity of further chemical transformations.
Metal-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This difference in reactivity allows for highly regioselective functionalization at the C-4 position. For instance, a variety of aryl, alkyl, or alkyne groups can be introduced at the position of the iodine atom while leaving the fluorine atom intact.
Directed Nucleophilic Aromatic Substitution (dASNAr): Research has shown that the amide group can direct nucleophilic substitution to the ortho position. A study on ortho-iodobenzamides demonstrated a "directed SNAr" reaction where amines could displace the iodine atom ortho to the amide group. rsc.org This type of reaction proceeds with high regioselectivity and does not require strong electron-withdrawing groups on the aromatic ring. rsc.org While this study focused on ortho-iodobenzamides, the principle could potentially be applied to achieve regioselective substitution at the C-4 position of this compound.
Benzyne (B1209423) Mechanism: Under strongly basic conditions, elimination of a proton and a halide can lead to the formation of a benzyne intermediate. The subsequent nucleophilic addition to the benzyne can result in a mixture of regioisomers. The regioselectivity of this process is influenced by the inductive effects of the remaining substituents. stackexchange.com
The following table summarizes the expected regiochemical outcome of different reaction types on this compound:
| Reaction Type | Reactive Site | Expected Product |
| Palladium-Catalyzed Cross-Coupling | C-4 (Iodo position) | 4-substituted-N-ethyl-3-fluorobenzamide |
| Directed Nucleophilic Aromatic Substitution | C-4 (Iodo position) | 4-amino-N-ethyl-3-fluorobenzamide derivatives |
| Nucleophilic Aromatic Substitution (SNAr) | C-3 (Fluoro position) or C-4 (Iodo position) | Dependent on conditions and nucleophile |
Stereoselectivity
Use of Chiral Building Blocks: A common approach is to start the synthesis with a chiral amine or a chiral carboxylic acid derivative. For example, using a chiral ethylamine derivative would result in a chiral N-alkyl-3-fluoro-4-iodobenzamide.
Asymmetric Catalysis: Chiral catalysts can be employed to induce enantioselectivity in reactions that create a new stereocenter. For instance, asymmetric hydrogenation of a double bond introduced into a side chain or the use of chiral ligands in metal-catalyzed cross-coupling reactions could lead to the formation of a single enantiomer.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.
The development of stereoselective syntheses is crucial for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
Preclinical Research Focus: Molecular Interactions and Biological Target Engagement in Vitro/in Silico
Melanin (B1238610) Binding Affinity and Selectivity (In Vitro Studies)
The investigation into a compound's affinity for melanin is crucial, particularly for agents intended to target melanin-producing cells, such as in melanoma. Standard in vitro methods would be employed to characterize the binding of N-ethyl-3-fluoro-4-iodobenzamide to melanin.
Binding Kinetics and Equilibrium Studies with Synthetic or Natural Melanin
To understand the dynamics of the interaction, studies would measure the rate at which the compound binds to melanin (the association rate constant, k_on_) and the rate at which it dissociates (the dissociation rate constant, k_off_). These kinetic parameters are vital for determining how quickly the compound reaches equilibrium with its target. Such studies would typically involve incubating the compound with either synthetic melanin or melanin extracted from natural sources and measuring the concentration of the bound and free compound over time.
Quantitative Assessment of Melanin Binding (e.g., Kd, Bmax from saturation binding assays)
Saturation binding assays are the gold standard for quantifying the affinity (K_d_) and the maximum number of binding sites (B_max_) of a ligand for its target. In these experiments, increasing concentrations of a radiolabeled version of this compound would be incubated with a fixed amount of melanin until saturation is reached. The K_d_ value represents the concentration of the compound at which 50% of the melanin binding sites are occupied, providing a measure of binding affinity. The B_max_ value indicates the total concentration of binding sites in the melanin preparation.
Interactive Data Table: Illustrative Melanin Binding Parameters for a Hypothetical Compound
Below is an example of how such data would be presented. Note: This data is illustrative and does not represent actual findings for this compound.
| Parameter | Value | Unit | Description |
| K_d | [Hypothetical Value] | nM | Dissociation constant, a measure of binding affinity. |
| B_max_ | [Hypothetical Value] | nmol/mg | Maximum number of binding sites. |
| k_on_ | [Hypothetical Value] | M⁻¹s⁻¹ | Association rate constant. |
| k_off_ | [Hypothetical Value] | s⁻¹ | Dissociation rate constant. |
Competitive Binding Assays with Known Melanin-Binding Ligands
To further characterize the binding specificity, competitive binding assays would be performed. These assays involve incubating melanin with a known radiolabeled melanin-binding ligand in the presence of increasing concentrations of unlabeled this compound. If the compound binds to the same site as the known ligand, it will compete for binding, leading to a decrease in the measured radioactivity. From these experiments, an inhibition constant (K_i_) can be calculated, which provides another measure of the compound's binding affinity.
Exploration of Other Potential Molecular Targets (In Vitro/In Silico)
Beyond melanin, it is essential to investigate a compound's potential off-target interactions to understand its broader pharmacological profile.
Sigma Receptor Binding (In Vitro Assays for σ₁ and σ₂ receptors)
Many benzamide (B126) derivatives have shown affinity for sigma receptors (σ₁ and σ₂), which are implicated in various cellular functions and are overexpressed in some cancer types. To assess the interaction of this compound with these receptors, competitive binding assays would be conducted using cell membranes or purified receptors that express either σ₁ or σ₂. A radiolabeled sigma receptor ligand would be used, and the ability of our compound to displace it would be measured to determine its binding affinity (K_i_) for each receptor subtype.
Interactive Data Table: Illustrative Sigma Receptor Binding Affinities for a Hypothetical Compound
The following table demonstrates how the results of such an assay would be displayed. Note: This data is for illustrative purposes only.
| Receptor Subtype | K_i (nM) | Description |
| σ₁ | [Hypothetical Value] | Inhibition constant for the sigma-1 receptor. |
| σ₂ | [Hypothetical Value] | Inhibition constant for the sigma-2 receptor. |
Enzyme Inhibition or Modulation Studies
Based on the structural features of this compound and the known activities of related compounds, a panel of relevant enzymes could be selected for inhibition or modulation studies. For example, if related compounds were known to affect pathways involving specific kinases or metabolic enzymes, our compound would be tested for its ability to alter the activity of these enzymes in vitro. These assays would measure the IC₅₀ value, which is the concentration of the compound required to inhibit the enzyme's activity by 50%.
While the framework for the preclinical evaluation of this compound is well-established within the scientific community, the specific data required to populate such an analysis is not available in the public domain. The synthesis and subsequent biological evaluation of this particular compound would be necessary to generate the detailed, informative, and scientifically accurate article as requested.
Receptor Binding Profiling (excluding in vivo or clinical outcomes)
In vitro studies have been conducted to determine the binding characteristics of benzamide derivatives. For instance, a structurally related compound, N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA), exhibited a low affinity for both sigma-1 and sigma-2 receptors. nih.gov Another derivative, N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide (18F-DMFB), was assessed for its binding affinity to synthetic melanin, showing a high binding of approximately 90% within 10 minutes, which was sustained for up to 2 hours. snmjournals.org While direct receptor binding data for this compound is not extensively detailed in the provided context, the research on analogous compounds provides a framework for understanding its likely low affinity for sigma receptors and high affinity for melanin.
Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Evaluation
The exploration of structure-activity relationships (SAR) is crucial for optimizing the properties of a lead compound. For benzamide derivatives, modifications to various parts of the molecule have been systematically evaluated to enhance binding affinity and selectivity.
The nature of the substituent on the amide nitrogen plays a significant role in the biological activity of benzamide derivatives. Studies on related compounds have shown that modifications at this position can influence receptor affinity and selectivity. For example, in a series of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, substitution of the amino group with ethyl, n-propyl, and 2-phenylethyl groups led to a decrease in affinity for D-1 dopamine (B1211576) receptor binding sites but a significant enhancement for D-2 binding sites. nih.gov Specifically, the N-ethyl and N-n-propyl derivatives were among the most potent and selective for D-2 binding sites. nih.gov This suggests that the N-ethyl group in this compound is a critical determinant of its interaction with biological targets. Further research has indicated that replacing a diethylamine (B46881) residue with a dimethylamine (B145610) group can lead to a twofold increase in tumor uptake in animal models, highlighting the sensitivity of molecular interactions to small changes in the N-substituent. snmjournals.org
The type and placement of halogen atoms on the benzene (B151609) ring are pivotal in modulating the binding characteristics of benzamide compounds. The strength of halogen bonds generally follows the order I > Br > Cl > F. nih.gov Theoretical studies on halogen exchange reactions have also indicated that the exothermicity of these reactions is influenced by the strength of the bonds being formed and broken, with C-X bond strength following the trend X = Cl > Br > I. rsc.org
In the context of protein-ligand interactions, increasing the size of the halogen atom from fluorine to iodine can lead to an increase in binding enthalpy. nih.gov This is often accompanied by progressively stronger shielding of nearby amide protons and nitrogens, as observed through NMR spectroscopy, indicating altered electron density. nih.gov The orientation of the halogen atom relative to the interacting partner is also critical for optimal halogen bonding. nih.gov In a series of inhibitors for Keap1-Nrf2 protein-protein interaction, a 4-bromo substituent was found to be more potent than 4-fluoro and 4-trifluoromethyl substituents. nih.gov This underscores the significant role that the specific halogen and its position play in determining binding affinity. The presence of both fluorine and iodine in this compound suggests a complex interplay of these atoms in its molecular interactions.
Cellular Uptake and Retention Mechanisms (In Vitro Melanoma Cell Lines)
The ability of a compound to be taken up and retained by target cells is fundamental to its utility as a probe. In vitro studies using melanoma cell lines have provided insights into these processes for benzamide derivatives.
A key characteristic of many benzamide derivatives is their selective accumulation in melanoma cells, which is linked to the presence of melanin. nih.gov In vitro cell uptake studies with various 18F-labeled benzamides in the B16F10 murine melanoma cell line have consistently shown significantly higher uptake in cells stimulated with L-tyrosine to increase melanogenesis. nih.govsnmjournals.org For example, the uptake of [18F]DMPY2 was over 103-fold higher in activated B16F10 cells compared to non-activated cells. pnas.org Similarly, treatment with 18F-DMFB resulted in an over 18-fold increase in cellular uptake in the presence of L-tyrosine. snmjournals.org This melanin-dependent accumulation is a crucial aspect of the biological behavior of these compounds and is a primary focus of their preclinical evaluation.
Efflux Pump Interactions
No information was found regarding the interaction of this compound with any efflux pumps, including P-glycoprotein or other ATP-binding cassette (ABC) transporters.
Radiolabeling Strategies and Precursor Synthesis for Imaging Applications (Academic Methodological Focus)
There are no available studies detailing the synthesis of precursors for this compound for the purpose of radiolabeling.
Introduction of Radioisotopes (e.g., ¹⁸F, ¹²³I, ¹²⁵I, ¹³¹I)
Specific methods for the introduction of radioisotopes such as ¹⁸F, ¹²³I, ¹²⁵I, or ¹³¹I onto the this compound structure have not been described in the available literature.
Radiochemical Yield and Purity Assessment
As no synthesis of radiolabeled this compound has been reported, there is no data on the assessment of its radiochemical yield or purity.
Radioligand Stability (in vitro)
There are no reports on the in vitro stability of any radiolabeled form of this compound.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes for Enhanced Yield and Sustainability
The development of efficient, cost-effective, and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should focus on optimizing the synthesis of N-ethyl-3-fluoro-4-iodobenzamide by exploring novel catalytic systems and green chemistry principles.
Current Approaches and Future Potential:
Amide bond formation is one of the most common reactions in organic synthesis. rsc.orgresearchgate.netsigmaaldrich.com Traditional methods often rely on stoichiometric activating agents, which can generate significant waste. ucl.ac.uk The future of this compound synthesis lies in catalytic and more sustainable approaches.
Catalytic Amidation: Research into boronic acid-catalyzed amidations, which can proceed under milder conditions, presents a promising avenue. sigmaaldrich.comucl.ac.uk Similarly, ruthenium-catalyzed dehydrogenative coupling of the corresponding alcohol and amine could offer a more atom-economical route. sigmaaldrich.comrsc.orgnih.gov A recently developed dual photoredox/nickel catalytic system allows for the divergent synthesis of benzamides from formamide (B127407) and aryl halides, representing a cutting-edge, sustainable approach. acs.org
Enzymatic Synthesis: Biocatalytic methods, such as the use of lipases like Candida antarctica lipase (B570770) B (CALB), are gaining traction for their high selectivity and mild reaction conditions in aqueous or green solvents like cyclopentyl methyl ether. rsc.orgnih.gov Investigating the enzymatic synthesis of this compound from the corresponding carboxylic acid and ethylamine (B1201723) could lead to a significantly greener process. nih.gov
Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance reaction efficiency, safety, and scalability, while minimizing solvent usage and by-product formation.
Data on Sustainable Amide Bond Formation Strategies:
| Catalytic System | Substrates | Key Advantages |
| Boronic Acids | Carboxylic acids, amines | Mild conditions, reduced waste sigmaaldrich.comucl.ac.uk |
| Ruthenium Catalysts | Alcohols, amines | Dehydrogenative coupling, high atom economy sigmaaldrich.comrsc.orgnih.gov |
| Lipases (e.g., CALB) | Carboxylic acids, amines | Green solvents, high selectivity, minimal by-products rsc.orgnih.gov |
| Photoredox/Nickel Dual Catalysis | Aryl halides, formamide | Use of abundant starting materials, sustainable acs.org |
Future work should aim to develop a scalable, high-yield synthesis of this compound that aligns with the principles of green chemistry, thereby making it more accessible for further research and potential applications. researchgate.net
Development of this compound as a Synthetic Intermediate for Complex Molecules
The presence of multiple reactive sites—specifically the iodine and fluorine atoms, and the amide linkage—makes this compound a potentially valuable building block in organic synthesis.
The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net This allows for the introduction of diverse molecular fragments at the 4-position of the benzamide (B126) ring, opening pathways to a wide array of more complex molecules. For instance, iodinated benzamide derivatives have been utilized as key intermediates in the synthesis of selective monoamine oxidase B (MAO-B) inhibitors. nih.gov The synthesis of isoindolinones has also been achieved through the ruthenium-catalyzed cyclization of N-substituted benzamides. rsc.orgnih.gov
Furthermore, the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a desirable feature in medicinal chemistry. nih.gov The development of this compound as a readily available, functionalized scaffold could streamline the synthesis of novel pharmaceutical agents and other high-value chemical entities. mdpi.com Research in this area should focus on demonstrating its utility in the synthesis of target molecules with interesting biological or material properties.
Investigation of Solid-State Forms and Polymorphism
The solid-state properties of a compound can significantly impact its physical and chemical behavior. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical area of study, particularly in the pharmaceutical industry. jeol.combruker.comnih.govnih.govscilit.com Different polymorphs can exhibit variations in solubility, stability, and bioavailability.
Given that polymorphism has been observed in benzamide itself and its derivatives, including fluorinated benzamides, it is highly probable that this compound also exhibits this phenomenon. nih.govscilit.comacs.orgacs.org For example, studies on 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide have revealed concomitant dimorphism, where two forms have different numbers of molecules in the asymmetric unit. acs.org The suppression of disorder in benzamide crystals has also been observed upon fluorine substitution. acs.org
A systematic investigation into the polymorphism of this compound is therefore warranted. This would involve:
Crystallization Studies: Employing a variety of solvents and crystallization conditions to identify and isolate different polymorphic forms.
Structural Characterization: Utilizing techniques such as single-crystal and powder X-ray diffraction to determine the crystal structures of any identified polymorphs.
Thermal Analysis: Using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to study the thermal behavior and stability of the different forms.
Understanding the polymorphic landscape of this compound is a crucial step for any potential future applications, ensuring the selection of the most stable and appropriate solid form.
Advanced Spectroscopic Investigations (e.g., Solid-State NMR)
While routine spectroscopic methods are essential for basic characterization, advanced techniques like solid-state NMR (ssNMR) can provide deeper insights into the structure and dynamics of this compound in its solid state.
Solid-state NMR is a powerful, non-destructive technique for characterizing pharmaceutical solids. jeol.combruker.comnih.goveuropeanpharmaceuticalreview.comresearchgate.net It is particularly adept at:
Distinguishing Polymorphs: ssNMR can readily differentiate between different crystalline forms that may be indistinguishable by other methods. jeol.comeuropeanpharmaceuticalreview.com The presence of both ¹⁹F and ¹³C nuclei in this compound offers multiple probes for analysis. europeanpharmaceuticalreview.com
Characterizing Amorphous Content: ssNMR can identify and quantify the amount of amorphous material within a crystalline sample, which is critical for stability assessments. bruker.comeuropeanpharmaceuticalreview.com
Probing Intermolecular Interactions: This technique can provide information on hydrogen bonding and other intermolecular interactions within the crystal lattice, complementing data from X-ray diffraction. researchgate.net
Future research should employ ¹³C and ¹⁹F ssNMR to build a comprehensive understanding of the solid-state structure of this compound and its potential polymorphs. The use of a cryogenically cooled probe could enhance sensitivity, allowing for the analysis of very small sample amounts. bruker.com
Further In-depth Computational Modeling of Biological Interactions
Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools in modern drug discovery and molecular design. nih.govucsd.eduresearchgate.nettandfonline.comscienceopen.com These methods can predict how a molecule like this compound might interact with biological targets at the molecular level.
Molecular Docking: Docking studies can be used to screen this compound against a library of protein targets to identify potential biological activities. ucsd.eduresearchgate.net For example, benzamide derivatives have been studied as inhibitors of enzymes like histone deacetylases and topoisomerases. nih.govucsd.edu The results of such studies can guide further experimental work.
Molecular Dynamics Simulations: MD simulations can provide insights into the stability of the ligand-protein complex over time, revealing key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for binding affinity. tandfonline.comscienceopen.com These simulations can also help to understand the conformational changes that may occur upon binding.
Quantum Mechanics/Molecular Mechanics (QM/MM): For a deeper understanding of phenomena like deiodination, which may be relevant given the iodine substituent, QM/MM calculations can model enzymatic reactions with high accuracy. nih.gov
In-depth computational studies could elucidate the structure-activity relationships of this compound and its derivatives, providing a rational basis for the design of more potent and selective molecules. nih.gov
Exploration of Photoaffinity Labeling Applications
Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands within biological macromolecules. rsc.orgnih.govresearchgate.netnih.govresearchgate.net This method typically involves a photoreactive group, often an aryl azide (B81097), which upon irradiation forms a highly reactive nitrene that can covalently bind to nearby amino acid residues. rsc.orgresearchgate.net
The structure of this compound is a suitable scaffold for the development of a photoaffinity probe. By replacing the iodine atom with an azide group, one could synthesize "N-ethyl-4-azido-3-fluorobenzamide." The iodine itself can also be a useful feature, as iodinated aryl azides can exhibit favorable photochemical properties due to the heavy atom effect, which can facilitate the conversion of singlet nitrenes to triplet nitrenes. rsc.org The synthesis of such an analog, potentially radiolabeled with iodine-125, would create a powerful tool for biochemical research. nih.gov
Future work in this area would involve:
Synthesis: Development of a synthetic route to an azido-analogue of this compound. nih.gov
Photochemical Characterization: Studying the photochemical properties of the new compound to ensure efficient photolabeling.
Biological Application: Using the probe to label and identify the binding partners of the parent compound in a biological system.
Application in Materials Science (if theoretically relevant, e.g., polymer synthesis based on reactive sites)
The field of materials science offers another potential, albeit more theoretical, avenue for the application of this compound. Functionalized polymers are of great interest for a wide range of applications, from medical devices to advanced coatings. researchgate.netrsc.orgnih.govroutledge.com
The reactive sites on this compound could potentially be exploited for polymerization or for the functionalization of existing polymers.
Polymer Synthesis: Aromatic polyamides are known for their high thermal stability and mechanical strength. researchgate.net It is conceivable that under appropriate conditions, this compound could be used as a comonomer in the synthesis of novel polyamides or other polymers. For instance, chain-growth condensation polymerization has been used to create well-defined polybenzamides. nih.gov
Post-Polymerization Modification: The iodine atom could serve as a handle for post-polymerization modification, allowing for the grafting of this compound onto other polymer backbones to impart specific properties, such as altered surface energy or biocompatibility.
While this area is speculative, exploratory research into the reactivity of this compound in the context of polymer chemistry could uncover novel materials with unique and valuable properties. rsc.org
Q & A
Q. What are the standard synthetic routes for N-ethyl-3-fluoro-4-iodobenzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with halogenation of the benzamide scaffold. For example, iodination at the 4-position may require electrophilic substitution using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C) to avoid over-iodination. The N-ethyl group is introduced via nucleophilic substitution or reductive alkylation. Optimization focuses on solvent choice (e.g., DMF for polar aprotic conditions), reaction time, and stoichiometric ratios to minimize by-products like di-iodinated analogs .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Structural validation relies on:
- 1H/13C NMR : To identify ethyl group protons (δ ~1.2–1.4 ppm for CH3, δ ~3.4–3.6 ppm for CH2) and aromatic fluorine/iodine coupling patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) and isotopic signatures of iodine (m/z 127).
- Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
Q. What preliminary biological applications have been explored for this compound?
While direct studies on this compound are limited, structurally similar benzamides are investigated as enzyme inhibitors (e.g., kinase or protease targets) due to their electron-deficient aromatic rings, which enhance binding affinity. Fluorine and iodine substituents improve metabolic stability and lipophilicity, making the compound a candidate for preclinical pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers address low yields during the iodination step of this compound synthesis?
Low yields may arise from competing side reactions (e.g., di-iodination or hydrolysis). Mitigation strategies include:
- Temperature Modulation : Lowering reaction temperatures to reduce iodine reactivity.
- Protecting Group Chemistry : Temporarily masking the amide group with tert-butoxycarbonyl (Boc) to prevent undesired interactions.
- Catalytic Systems : Using Lewis acids like BF3·Et2O to enhance regioselectivity .
Q. How should contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved?
Contradictions often stem from dynamic effects (e.g., rotational isomerism of the amide bond) or impurities. Solutions include:
- Variable Temperature NMR : To observe coalescence of split peaks.
- 2D NMR (COSY, HSQC) : To resolve overlapping signals.
- HPLC Purification : To isolate the target compound from by-products .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?
SAR studies require systematic substitution of functional groups:
- Fluorine Replacement : Testing chloro or bromo analogs to assess halogen-dependent bioactivity.
- Ethyl Group Modifications : Replacing ethyl with bulkier alkyl chains to evaluate steric effects on target binding.
- Computational Docking : Using tools like AutoDock to predict interactions with enzyme active sites .
Q. How can the photostability of this compound be evaluated under experimental conditions?
Photodegradation studies involve:
- UV-Vis Spectroscopy : Monitoring absorbance changes under controlled UV exposure.
- LC-MS Analysis : Identifying degradation products (e.g., de-iodinated species).
- Light-Shielding Protocols : Testing stability in amber glassware vs. clear containers .
Q. What methodologies validate the quantification of this compound in complex matrices (e.g., biological fluids)?
Validation follows ICH guidelines:
- Calibration Curves : Using HPLC-UV or LC-MS/MS with internal standards (e.g., deuterated analogs).
- Recovery Studies : Spiking known concentrations into plasma or tissue homogenates.
- Limit of Detection (LOD) : Determined via signal-to-noise ratios (S/N ≥ 3) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Key parameters include:
- Electrostatic Potential Maps : Identifying electron-deficient aromatic positions.
- Activation Energy Barriers : Comparing iodine vs. fluorine substituent effects .
Q. What comparative studies differentiate this compound from analogs like N-ethyl-3-chloro-4-iodobenzamide?
Comparative analyses focus on:
- Electronic Effects : Fluorine’s stronger electron-withdrawing nature vs. chlorine.
- Biological Half-Life : Measuring metabolic stability in liver microsomes.
- Crystallography : Resolving halogen bonding patterns in co-crystals with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
